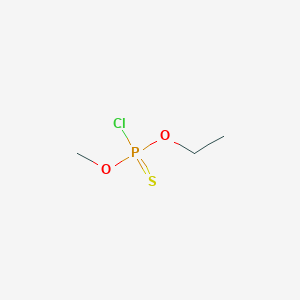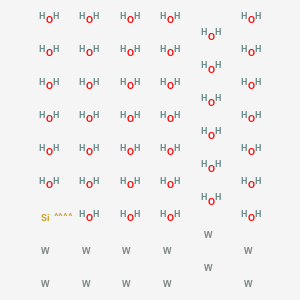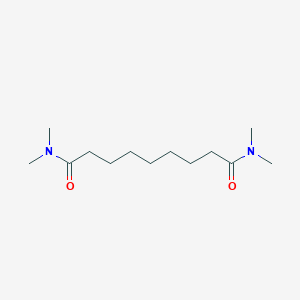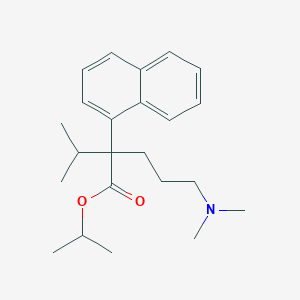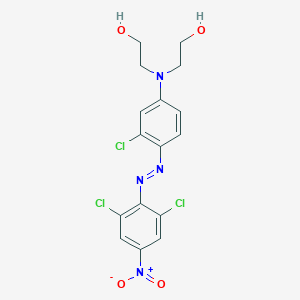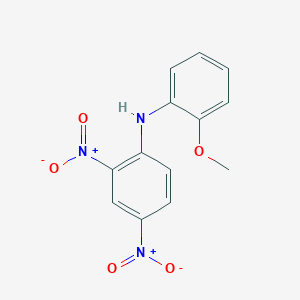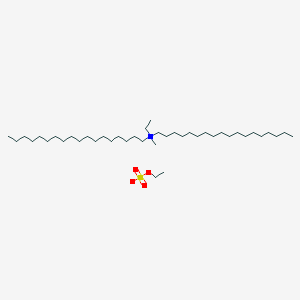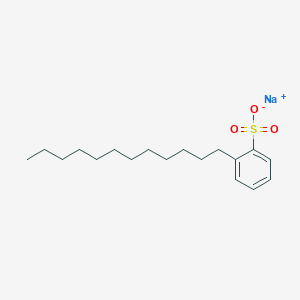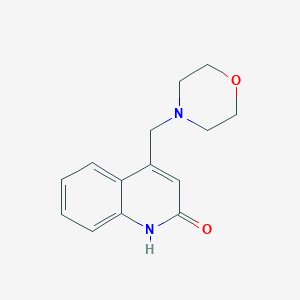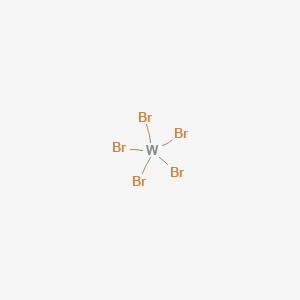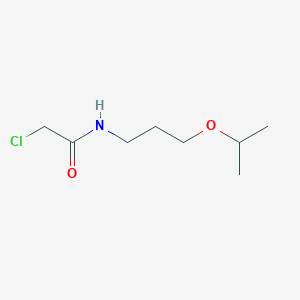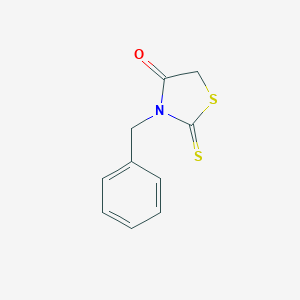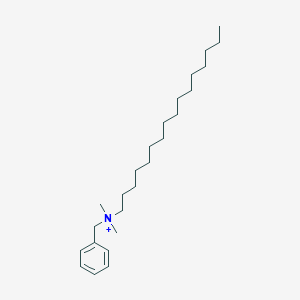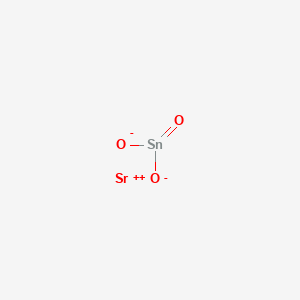
Strontium tin trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium tin trioxide is a compound composed of strontium, tin, and oxygen. It is known for its unique properties and potential applications in various fields, including materials science and electronics. This compound is part of the perovskite family, which is characterized by its distinctive crystal structure and versatile chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Strontium tin trioxide can be synthesized using several methods, including solid-state reactions, sol-gel processes, and hydrothermal techniques. One common method involves the reaction of strontium carbonate and tin dioxide at high temperatures. The reaction typically occurs at temperatures above 900°C to ensure the formation of the desired perovskite structure.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The raw materials, strontium carbonate and tin dioxide, are mixed in stoichiometric ratios and heated in a furnace. The reaction conditions, such as temperature and duration, are carefully controlled to optimize the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Strontium tin trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s perovskite structure and the presence of oxygen vacancies.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents, typically conducted at high temperatures.
Substitution: Substitution reactions can occur with other metal ions, altering the compound’s properties and applications.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction can lead to the formation of lower oxidation state species.
Applications De Recherche Scientifique
Strontium tin trioxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including photocatalysis and electrocatalysis.
Biology: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Its biocompatibility and stability make it a candidate for medical implants and devices.
Industry: this compound is used in the production of electronic components, such as capacitors and sensors, due to its dielectric properties.
Mécanisme D'action
The mechanism by which strontium tin trioxide exerts its effects is primarily related to its perovskite structure and the presence of oxygen vacancies. These vacancies play a crucial role in the compound’s electronic and ionic conductivity. The molecular targets and pathways involved include the interaction with light and the facilitation of charge transfer processes, making it effective in applications like photocatalysis and energy storage.
Comparaison Avec Des Composés Similaires
Strontium tin trioxide can be compared with other perovskite compounds, such as strontium titanate and barium titanate. While all these compounds share a similar crystal structure, this compound is unique due to the presence of tin, which imparts distinct electronic and catalytic properties. Similar compounds include:
Strontium titanate: Known for its dielectric properties and use in capacitors.
Barium titanate: Widely used in piezoelectric applications.
Calcium titanate: Utilized in ceramic materials and electronic devices.
This compound stands out due to its specific combination of strontium and tin, offering unique advantages in various scientific and industrial applications.
Propriétés
IUPAC Name |
strontium;dioxido(oxo)tin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Sn.Sr/q;2*-1;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMRNJFVXQXUPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sn](=O)[O-].[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3SnSr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12143-34-9 |
Source


|
| Record name | Strontium tin oxide (SrSnO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012143349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium tin trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
